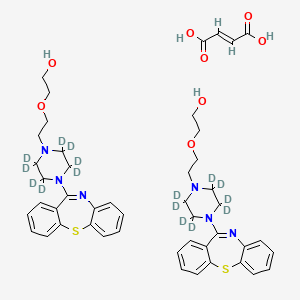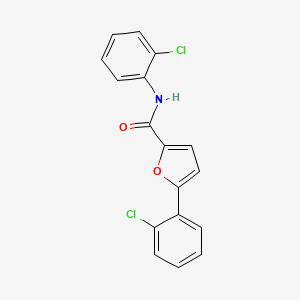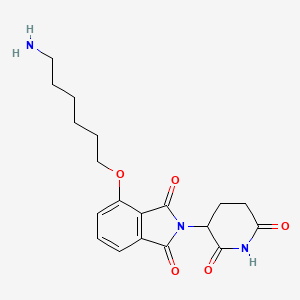
Quetiapine-d8 Hemifumarate (piperazine-d8)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quetiapine-d8 Hemifumarate (piperazine-d8) is a deuterated form of Quetiapine Hemifumarate. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium atoms replace hydrogen atoms in the piperazine ring, which can help in tracing and quantifying the compound in various studies. Quetiapine Hemifumarate itself is an atypical antipsychotic used in the treatment of bipolar disorder, schizophrenia, and major depressive disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quetiapine-d8 Hemifumarate involves the incorporation of deuterium atoms into the piperazine ring of Quetiapine Hemifumarate. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Quetiapine-d8 Hemifumarate follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Quetiapine-d8 Hemifumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: Deuterium atoms can be replaced with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Quetiapine-d8 Hemifumarate. These products can be analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structure and properties .
Scientific Research Applications
Quetiapine-d8 Hemifumarate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to quantify Quetiapine and its metabolites.
Biology: Employed in studies to trace the metabolic pathways and interactions of Quetiapine in biological systems.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the behavior of Quetiapine in the human body.
Industry: Utilized in the development and testing of new drugs and formulations
Mechanism of Action
The mechanism of action of Quetiapine-d8 Hemifumarate is similar to that of Quetiapine Hemifumarate. It acts as an antagonist at dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. This antagonism helps in alleviating symptoms of schizophrenia and bipolar disorder. The compound also has affinity for other receptors, including histamine and adrenergic receptors, which contribute to its therapeutic effects .
Comparison with Similar Compounds
Quetiapine-d8 Hemifumarate is unique due to its deuterium labeling, which provides advantages in tracing and quantification in research studies. Similar compounds include:
Quetiapine Hemifumarate: The non-deuterated form used in clinical settings.
Norquetiapine: A major active metabolite of Quetiapine with similar pharmacological properties.
Other Deuterated Antipsychotics: Compounds like deuterated Olanzapine and deuterated Risperidone, which are used for similar research purposes .
Quetiapine-d8 Hemifumarate stands out due to its specific labeling, which enhances its utility in detailed pharmacokinetic and pharmacodynamic studies.
Properties
CAS No. |
1435938-24-1 |
|---|---|
Molecular Formula |
C46H54N6O8S2 |
Molecular Weight |
899.2 g/mol |
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+/i2*9D2,10D2,11D2,12D2; |
InChI Key |
ZTHJULTYCAQOIJ-UXUYVNHUSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide](/img/structure/B11938308.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide](/img/structure/B11938326.png)

![5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one](/img/structure/B11938334.png)
![2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid](/img/structure/B11938339.png)






